molecular formula C13H11NO3 B13909535 2-(2-cyclopropyl-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione

2-(2-cyclopropyl-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B13909535
M. Wt: 229.23 g/mol
InChI Key: GENLADQSDIMKOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-cyclopropyl-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound that features a cyclopropyl group and an isoindole-1,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-cyclopropyl-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of cyclopropyl ketones with isoindole derivatives under controlled conditions. One common method involves the use of cyclopropylcarbonyl chloride and isoindole-1,3-dione in the presence of a base such as triethylamine . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-cyclopropyl-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2-cyclopropyl-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-cyclopropyl-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced lipid levels in the case of esterase inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-cyclopropyl-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of the cyclopropyl group and the isoindole-1,3-dione structure. This unique combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds .

Properties

IUPAC Name

2-(2-cyclopropyl-2-oxoethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-11(8-5-6-8)7-14-12(16)9-3-1-2-4-10(9)13(14)17/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENLADQSDIMKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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